5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride
Description
5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride is a bicyclic heterocyclic compound featuring a fused cyclopentane-thiazole core with an amine functional group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S.ClH/c7-6-8-4-2-1-3-5(4)9-6;/h1-3H2,(H2,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEVCDYDIQVBRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585827 | |
| Record name | 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82514-58-7 | |
| Record name | 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride typically involves the reaction of cyclopentanone with thiourea. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include heating the mixture under reflux in the presence of a suitable solvent such as ethanol or water.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The amino group in the compound can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated thiazole derivatives.
Substitution: Acylated or alkylated derivatives of the compound.
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocycles
This compound serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its ability to participate in various chemical reactions allows chemists to create novel derivatives with potentially enhanced properties. For instance, it can be utilized in the synthesis of thiazole-based derivatives which have shown a wide range of biological activities.
Biological Research
Enzyme Inhibition
Research indicates that 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride exhibits potential as an enzyme inhibitor. It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development aimed at treating metabolic disorders.
Antimicrobial Activity
The compound has demonstrated activity against various bacterial strains, suggesting its potential as an antimicrobial agent. This property is particularly relevant in the context of rising antibiotic resistance, where new antimicrobial agents are urgently needed.
Pharmaceutical Applications
Antitumor Activity
Several studies have investigated the antitumor properties of compounds derived from this compound. For example, derivatives synthesized from this compound have shown promising cytotoxic effects against different cancer cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) in vitro . The cytotoxicity assays revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Industrial Applications
Catalyst Development
In industrial chemistry, this compound is being explored for its role in developing new catalysts for various chemical reactions. Its unique structure allows it to function as a ligand in coordination chemistry, enhancing the efficiency and selectivity of catalytic processes.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences and Implications
- Salt Forms : The dihydrochloride hydrate (933698-13-6) offers enhanced solubility over the hydrochloride form, critical for in vivo studies .
Biological Activity
Overview
5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride is a heterocyclic compound with the molecular formula C6H9ClN2S. Its unique structure, featuring a cyclopentane ring fused to a thiazole ring, has attracted attention in various fields of research, particularly in biology and medicine. This article explores its biological activity, focusing on enzyme inhibition, antimicrobial properties, and potential as an anticancer agent.
Enzyme Inhibition
The compound has been identified as a potential enzyme inhibitor , particularly in metabolic pathways. Preliminary studies indicate that it can inhibit specific enzymes, which may lead to therapeutic applications in drug development. For instance, its ability to affect enzyme activity suggests it could play a role in modulating biochemical pathways relevant to disease states.
Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties against various bacterial strains. This makes it a candidate for further investigation as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial metabolic processes or inhibiting essential enzymatic functions .
Cytotoxicity and Anticancer Potential
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HCT-116 (colon cancer)
Using the MTT colorimetric assay, researchers found varying degrees of cytotoxicity across these cell lines. The IC50 values for selected derivatives of this compound were promising, indicating potential for further development as anticancer agents .
Data Table: Cytotoxicity Results
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine | MCF-7 | 11.23 ± 1.42 |
| 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine | A549 | 12.36 ± 1.69 |
| 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine | HCT-116 | 9.81 ± 0.097 |
| Doxorubicin (control) | MCF-7 | 0.04 ± 0.008 |
| Doxorubicin (control) | A549 | 0.09 ± 0.008 |
| Doxorubicin (control) | HCT-116 | 0.09 ± 0.007 |
Case Studies and Research Findings
- Anticancer Studies : A study published in Nature highlighted the promising cytotoxic effects of cyclopenta[d]thiazole derivatives against various cancer cell lines, suggesting that structural modifications could enhance their efficacy as anticancer agents .
- Enzyme Inhibition Studies : Research conducted on enzyme inhibition indicated that compounds similar to this compound could effectively inhibit key metabolic enzymes involved in cancer progression and bacterial growth .
- Antimicrobial Research : Investigations into the antimicrobial properties revealed that this compound could inhibit the growth of certain pathogenic bacteria, supporting its potential use in developing new antimicrobial therapies .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis often involves cyclization reactions or condensation of α-bromoketones with thiourea derivatives. For example, aminothiazole formation can be achieved by reacting α-bromoketones with substituted thioureas in ethanol, followed by the addition of a base like DIPEA and stirring for several days. Reaction optimization includes controlling stoichiometry (e.g., 0.95–1.1 equiv. of reagents) and solvent choice (e.g., ethanol for solubility and reactivity). Post-synthesis purification may involve filtration through Celite, solvent evaporation, and sequential washing with water and NaCl solution to remove impurities . Alternative routes include cyclocondensation with concentrated sulfuric acid or iodine in potassium iodide, as seen in similar thiadiazole syntheses .
Q. What purification techniques are recommended for this compound to achieve high analytical standards?
- Methodological Answer : Purification typically employs recrystallization (e.g., from 1,4-dioxane or ethyl acetate/ethanol mixtures) to enhance crystalline purity. For solvent removal, rotary evaporation under reduced pressure is standard. Residual impurities are addressed via sequential washes: water (3×) to remove polar byproducts, saturated NaCl solution (2×) for dehydration, and drying over MgSO₄ or Na₂SO₄. Column chromatography may be used for structurally similar compounds, though its applicability depends on the compound’s stability .
Advanced Research Questions
Q. How do protonation sites and hydrogen bonding patterns influence the crystal structure and stability of the hydrochloride salt?
- Methodological Answer : Protonation typically occurs at the thiazole nitrogen or amine group, as observed in analogous hydrobromide salts. X-ray crystallography reveals that intermolecular hydrogen bonds (e.g., N–H⋯Cl⁻ or O–H⋯Cl⁻) stabilize the crystal lattice. For example, in related mono-hydrobromide salts, protonation at the pyridine nitrogen creates a 3D hydrogen-bonded network, while methoxypyridine protonation forms zigzag chains. Stability studies should compare hygroscopicity and thermal decomposition profiles (e.g., TGA/DSC) across protonation states .
Q. What strategies are effective in analyzing the compound's interaction with biological targets, such as enzymes or receptors?
- Methodological Answer : In vitro cytotoxic assays using human cancer cell lines (e.g., MCF-7, HEPG-2) follow standardized protocols: cells are cultured in RPMI-1640 medium with 5% FBS, treated with the compound (0.1–100 µM), and viability assessed via SRB staining after 48–72 hours. Dose-response curves and IC₅₀ values are calculated relative to controls (e.g., CHS-828). For enzyme inhibition, kinetic assays (e.g., fluorescence-based monitoring of substrate turnover) and molecular docking (AutoDock Vina) can predict binding modes to active sites .
Q. How can computational methods predict the compound's reactivity and binding affinities?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the compound’s geometry and predict frontier molecular orbitals (HOMO/LUMO) for reactivity insights. Molecular docking (e.g., Glide SP/XP) simulates interactions with targets like 1-deoxy-D-xylulose-5-phosphate synthase (DXR), using crystal structures from the PDB. Free energy perturbation (FEP) or MM-GBSA calculations refine binding affinity predictions .
Q. What are the challenges in characterizing the compound's stereochemistry and tautomeric forms using spectroscopic methods?
- Methodological Answer : Tautomerism between thiazole and thiazolinone forms can complicate NMR interpretation. High-resolution ¹H/¹³C NMR (500 MHz+) in DMSO-d₆ or CDCl₃, coupled with 2D techniques (HSQC, HMBC), resolves ambiguities. For stereochemistry, X-ray crystallography or vibrational circular dichroism (VCD) provides definitive assignments. Dynamic NMR experiments (variable temperature) can detect slow interconversion between tautomers .
Q. How does the compound's structure-activity relationship (SAR) inform the design of derivatives with enhanced pharmacological properties?
- Methodological Answer : Systematic SAR studies involve modifying the cyclopenta[d]thiazole core (e.g., introducing electron-withdrawing groups at C4 or C5) and evaluating changes in bioactivity. For instance, substituting the amine group with aryl hydrazones (via condensation with aromatic aldehydes) enhances anticancer activity. Comparative assays against parental and resistant cell lines (e.g., doxorubicin-resistant MCF-7) identify derivatives with improved efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
